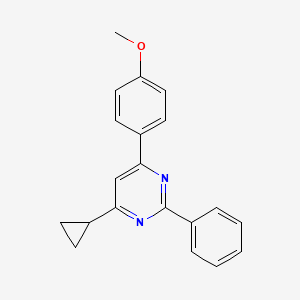
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine, or 2,6-DP-4-MPCPMP, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Wirkmechanismus
2,6-DP-4-MPCPMP acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a key role in cell cycle regulation and apoptosis. By inhibiting CDK2, 2,6-DP-4-MPCPMP can modulate cell cycle progression, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,6-DP-4-MPCPMP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. Additionally, it has been shown to modulate the expression of a variety of genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to modulate the expression of genes involved in inflammation and neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-DP-4-MPCPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of cell types. Additionally, it has a wide range of effects on cell cycle regulation and apoptosis. However, it has some limitations as well. It is not as potent as some other compounds, and can be toxic at high concentrations. Additionally, it is not as stable as some other compounds, and can degrade over time.
Zukünftige Richtungen
The potential future directions for 2,6-DP-4-MPCPMP are numerous. It could be further studied in order to better understand its mechanism of action and its effects on cell cycle regulation and apoptosis. Additionally, it could be studied in order to better understand its effects on inflammation and neurological diseases. Furthermore, it could be studied in order to develop new treatments for cancer, inflammation, and neurological diseases. Finally, it could be studied in order to develop new methods for synthesizing and purifying the compound.
Synthesemethoden
2,6-DP-4-MPCPMP is synthesized using a three-step synthesis process. First, 2,6-diphenylpyrimidine is prepared by reacting 4-methoxybenzaldehyde with cyclopropylmethyl amine in the presence of an acid catalyst. The second step is to react the 2,6-diphenylpyrimidine with 4-methoxyphenyl isocyanate, forming 2,6-DP-4-MPCPMP. Finally, the compound is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-DP-4-MPCPMP has a wide range of scientific applications. It has been used in the study of cell cycle regulation and apoptosis, as well as in the study of cancer and inflammation. It has also been used in the study of neurological diseases, such as Alzheimer's and Parkinson's, as well as in the study of cardiovascular diseases. Additionally, it has been used in the study of diabetes and obesity.
Eigenschaften
IUPAC Name |
5-(cyclopropylmethyl)-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-30-23-16-14-21(15-17-23)26-24(18-19-12-13-19)25(20-8-4-2-5-9-20)28-27(29-26)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJFVCHQPOOCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CC3CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)










